molecular formula C13H12N4O3 B3749394 4-methoxy-N-(pyrimidin-2-ylcarbamoyl)benzamide

4-methoxy-N-(pyrimidin-2-ylcarbamoyl)benzamide

Cat. No.: B3749394
M. Wt: 272.26 g/mol
InChI Key: UNMDBOKCGPYRBK-UHFFFAOYSA-N
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Description

4-methoxy-N-(pyrimidin-2-ylcarbamoyl)benzamide is an organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound consists of a benzamide core substituted with a methoxy group at the 4-position and a pyrimidin-2-ylcarbamoyl group at the nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-N-(pyrimidin-2-ylcarbamoyl)benzamide typically involves the reaction of 4-methoxybenzoic acid with pyrimidin-2-ylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature, leading to the formation of the desired benzamide derivative .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and ensuring efficient purification techniques to obtain the compound in high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-methoxy-N-(pyrimidin-2-ylcarbamoyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group in the benzamide moiety can be reduced to form an amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.

    Substitution: Nucleophiles such as thiols or amines can be used in the presence of a base like sodium hydride (NaH) or potassium carbonate (K₂CO₃).

Major Products Formed

    Oxidation: Formation of 4-hydroxy-N-(pyrimidin-2-ylcarbamoyl)benzamide.

    Reduction: Formation of 4-methoxy-N-(pyrimidin-2-ylcarbamoyl)benzylamine.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-methoxy-N-(pyrimidin-2-ylcarbamoyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may bind to a receptor and modulate its activity, thereby influencing cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-methoxy-N-(pyrimidin-2-ylcarbamoyl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the pyrimidin-2-ylcarbamoyl group differentiates it from other benzamide derivatives and contributes to its specific interactions with molecular targets.

Properties

IUPAC Name

4-methoxy-N-(pyrimidin-2-ylcarbamoyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4O3/c1-20-10-5-3-9(4-6-10)11(18)16-13(19)17-12-14-7-2-8-15-12/h2-8H,1H3,(H2,14,15,16,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNMDBOKCGPYRBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC(=O)NC2=NC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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